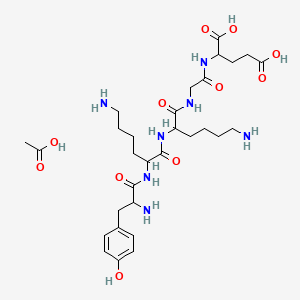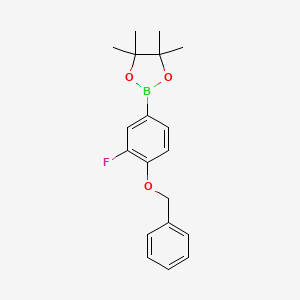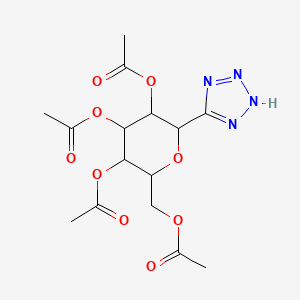
(R)-Methyl 3-cyclobutyl-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-cyclobutyl-2-hydroxypropanoate is an organic compound with a unique structure that includes a cyclobutyl ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate typically involves the esterification of 3-cyclobutyl-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-cyclobutyl-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: The major products can include 3-cyclobutyl-2-oxopropanoic acid or 3-cyclobutyl-2-hydroxypropanoic acid.
Reduction: The major product is 3-cyclobutyl-2-hydroxypropanol.
Substitution: The products depend on the nucleophile used, such as 3-cyclobutyl-2-hydroxypropanoic acid derivatives.
Scientific Research Applications
®-Methyl 3-cyclobutyl-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-cyclobutyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclobutyl-2-hydroxypropanoate: The racemic mixture of the compound.
Ethyl 3-cyclobutyl-2-hydroxypropanoate: An ethyl ester analog.
3-cyclobutyl-2-hydroxypropanoic acid: The corresponding carboxylic acid.
Uniqueness
®-Methyl 3-cyclobutyl-2-hydroxypropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the cyclobutyl ring also distinguishes it from other similar compounds, providing unique chemical and physical properties.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
WYYFNIYZHQBFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)

![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)

![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12317570.png)
